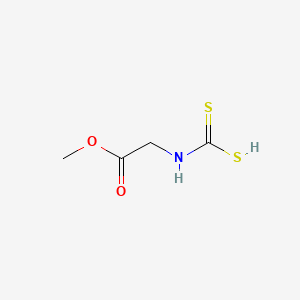
(2-Methoxy-2-oxoethyl)carbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-2-oxoethyl)carbamodithioic acid is an organic compound with a unique structure that includes both carbamodithioic and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)carbamodithioic acid typically involves the reaction of methoxyacetic acid with carbon disulfide and an amine. The reaction conditions often include a base to facilitate the formation of the carbamodithioic acid group. The process can be summarized as follows:
- Methoxyacetic acid is reacted with carbon disulfide in the presence of a base.
- An amine is then added to the reaction mixture to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-2-oxoethyl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid group to thiols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-2-oxoethyl)carbamodithioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (2-Methoxy-2-oxoethyl)carbamodithioic acid exerts its effects involves interactions with specific molecular targets. The carbamodithioic acid group can interact with metal ions and enzymes, affecting their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound shares the methoxy and oxoethyl groups but has a different overall structure and properties.
3-(2-Methoxy-2-oxoethyl)phenylboronic acid: Another compound with a methoxy and oxoethyl group, used in proteomics research.
Uniqueness
(2-Methoxy-2-oxoethyl)carbamodithioic acid is unique due to its combination of carbamodithioic and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C4H7NO2S2 |
|---|---|
Molekulargewicht |
165.2 g/mol |
IUPAC-Name |
(2-methoxy-2-oxoethyl)carbamodithioic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-7-3(6)2-5-4(8)9/h2H2,1H3,(H2,5,8,9) |
InChI-Schlüssel |
UJKRPDKYVMLKCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
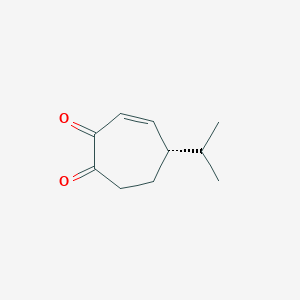
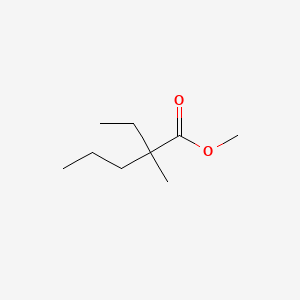
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
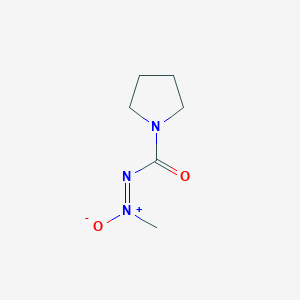




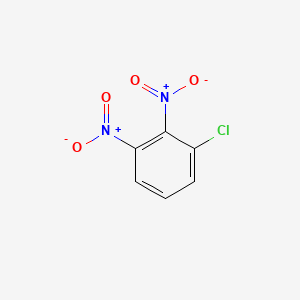
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)



